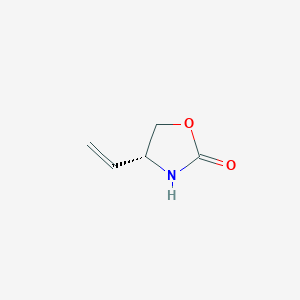

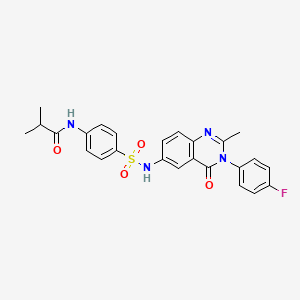

![molecular formula C28H30N4O3S3 B2944353 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 486453-25-2](/img/structure/B2944353.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O3S3 and its molecular weight is 566.75. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Potential

This compound has been investigated for its reactivity and potential in antimalarial activity. A study highlighted the synthesis of various derivatives, including those containing the benzo[d]thiazol-2-yl moiety, which exhibited significant in vitro antimalarial activity. These compounds, characterized by their ADMET properties and non-cytotoxic nature at effective concentrations, demonstrated the potential for further development as antimalarial agents. Additionally, molecular docking studies indicated their binding affinity to key proteases in SARS-CoV-2, suggesting a broader antiviral application (Fahim & Ismael, 2021).

Development of Selective Inhibitors

Research into the synthesis of substituted benzamides, including those with thiazolyl and pyridinyl groups, has led to the discovery of potent inhibitors of specific enzymes such as the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have shown not only high selectivity and potency in inhibiting VEGFR-2 kinase activity but also favorable pharmacokinetic properties and efficacy in tumor models, indicating their potential in cancer therapy (Borzilleri et al., 2006).

Fluorescent Probe Development

In the field of analytical chemistry, derivatives with thiazol and pyridinyl moieties have been used to create highly selective and sensitive fluorescent probes. These probes can distinguish between thiophenols and aliphatic thiols, which is crucial in environmental and biological sciences for detecting toxic substances and biologically active compounds (Wang et al., 2012).

Electrosynthesis of Heterocycles

Electrochemical methods have been applied to synthesize heterocyclic compounds, including benzothiazoles, using thioamide substrates. This metal- and reagent-free approach allows for the sustainable production of benzothiazoles, important in pharmaceuticals and organic materials, through a dehydrogenative coupling process (Qian et al., 2017).

Synthesis of Antiulcer Agents

Imidazo[1,2-a]pyridines with substitutions, including those related to the compound of interest, have been synthesized as potential antiulcer agents. Although not all compounds showed significant activity, the research demonstrates the chemical diversity and potential biological applications of such heterocyclic compounds (Starrett et al., 1989).

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3S3/c1-18-11-15-32(16-12-18)38(34,35)20-9-7-19(8-10-20)26(33)30-28-25(21-13-14-31(2)17-24(21)37-28)27-29-22-5-3-4-6-23(22)36-27/h3-10,18H,11-17H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGYKGASJOYUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

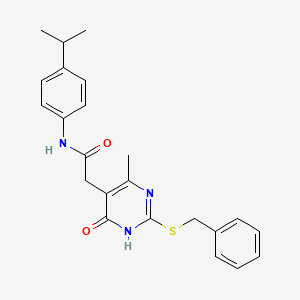

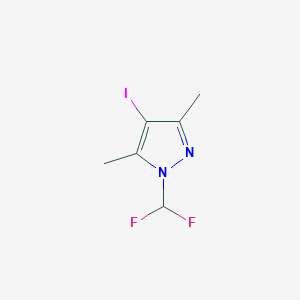

![6H-thieno[2,3-b]pyrrole](/img/structure/B2944273.png)

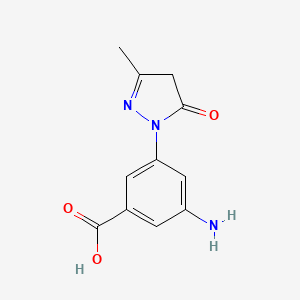

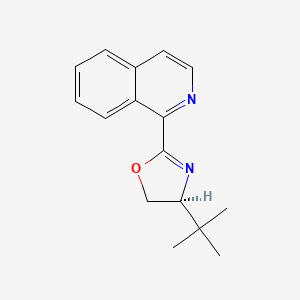

![N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2944280.png)

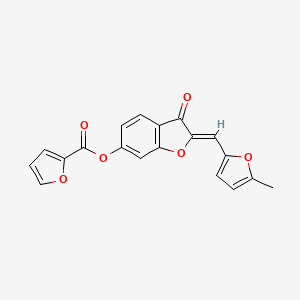

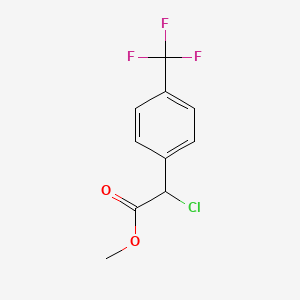

![(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2944283.png)

![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2944284.png)

![N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2944289.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2944290.png)